molecular formula C9H12Cl2N2O3S B2525928 methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride CAS No. 1184298-30-3

methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride

Cat. No.: B2525928
CAS No.: 1184298-30-3
M. Wt: 299.17
InChI Key: NWRVYFDXBIQQIJ-JEDNCBNOSA-N
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Description

Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride (CAS 1184298-30-3) is a chiral organic compound of significant interest in medicinal chemistry and drug discovery research. This high-purity compound serves as a critical synthetic intermediate or building block for the development of novel pharmacologically active molecules. Its structure features a peptide-like bond linking a serine methyl ester derivative to a 5-chlorothiophene-2-carboxamide group, making it a valuable precursor for constructing more complex molecular architectures. Researchers utilize this compound in various applications, including the synthesis of specialized chemical libraries and the exploration of structure-activity relationships (SAR). The presence of the chlorothiophene moiety is particularly noteworthy, as this heterocyclic system is a common feature in compounds with diverse biological activities. The product is available for immediate shipment in multiple packaging sizes, from 100mg to bulk quantities, to support various scales of research and development . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl (2S)-2-amino-3-[(5-chlorothiophene-2-carbonyl)amino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S.ClH/c1-15-9(14)5(11)4-12-8(13)6-2-3-7(10)16-6;/h2-3,5H,4,11H2,1H3,(H,12,13);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRVYFDXBIQQIJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)C1=CC=C(S1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CNC(=O)C1=CC=C(S1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

2-Chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of AlCl₃ to yield 2-trichloroacetyl-5-chlorothiophene. Hydrolysis with aqueous NaOH (20% w/w) at 5°C produces 5-chlorothiophene-2-carboxylic acid (98.8% yield). Subsequent treatment with thionyl chloride (SOCl₂) in methanol at 0–20°C converts the acid to the corresponding acyl chloride.

Reaction Conditions

Step Reagents/Conditions Yield
Acylation AlCl₃, trichloroacetyl chloride 85%
Hydrolysis 20% NaOH, 5°C 98.8%
Chlorination SOCl₂, 0–20°C 95%

Synthesis of Methyl (2S)-2-Aminopropanoate Hydrochloride

The chiral amino ester is prepared from (S)-alanine via esterification. Thionyl chloride in methanol facilitates simultaneous esterification and salt formation:

  • Procedure : (S)-2-Aminopropanoic acid (20 g) is suspended in methanol (100 mL) and cooled to 0–5°C. SOCl₂ (12 g) is added dropwise, and the mixture is stirred at room temperature. After reaction completion, isopropyl ether precipitates the hydrochloride salt, yielding 23 g (95%).

Key Data

  • Purity : >99% (HPLC)
  • Optical Rotation : [α]D²⁵ = +8.5° (c = 1, H₂O)

Amide Bond Formation: Coupling Strategies

The acyl chloride is coupled to the amino ester via nucleophilic acyl substitution or using coupling agents.

Direct Coupling with Acyl Chloride

A solution of methyl (2S)-2-aminopropanoate hydrochloride (1.0 equiv) in dry dichloromethane (DCM) is treated with triethylamine (2.0 equiv) to free the amine. 5-Chlorothiophene-2-carbonyl chloride (1.1 equiv) is added at 0°C, and the reaction proceeds at room temperature for 12 hours.

Optimized Conditions

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → rt
Yield 78–82%

HATU-Mediated Coupling

For enhanced efficiency, HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF activate the carboxylic acid (if starting from 5-chlorothiophene-2-carboxylic acid). The amino ester is added, and the mixture stirs at 20°C for 14 hours.

Advantages

  • Stereoretention : No racemization observed (HPLC chiral analysis).
  • Yield : 85–91%.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from methanol/isopropyl ether.

Analytical Data

  • Melting Point : 198–200°C (decomposes).
  • ¹H NMR (400 MHz, CD₃OD) : δ 7.71 (d, J = 6.8 Hz, 1H, thiophene-H), 7.56 (t, J = 7.8 Hz, 1H, thiophene-H), 5.08 (dd, J = 9.8, 4.9 Hz, 1H, CH-NH), 3.45 (dd, J = 14.7, 4.9 Hz, 1H, CH₂), 3.14 (s, 3H, OCH₃).
  • ESI-MS : m/z 332.1 [M+H⁺].

Industrial-Scale Considerations

Large-scale production (≥100 g) employs continuous flow systems for acylation and coupling steps to minimize exothermic risks. Key parameters:

  • Temperature Control : Jacketed reactors maintain 0–5°C during exothermic steps.
  • Cost Efficiency : Thionyl chloride is recycled via distillation.

Alternative Methodologies

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic amino esters offers enantiopure product but is less cost-effective (yield: 45–50%).

Solid-Phase Synthesis

Immobilized 5-chlorothiophene carbonyl on Wang resin enables iterative coupling but is limited to small-scale research applications.

Challenges and Solutions

  • Racemization : Avoided by low-temperature coupling (<20°C) and short reaction times.
  • Byproduct Formation : Excess acyl chloride hydrolyzes to carboxylic acid, removed via aqueous wash.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the formamido group or to modify the thiophene ring.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride in anticancer therapy. The compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer treatment.

Case Study: Antiproliferative Effects

A notable study investigated the antiproliferative activity of related compounds with similar structural frameworks. These compounds were tested against human cancer cell lines such as HCT-116 and MCF-7. The results demonstrated that several derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation. Specifically, compounds within this class showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, suggesting strong anticancer properties .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in the kynurenine pathway, which is implicated in various neurological and psychiatric disorders.

Case Study: IDO1 Inhibition

Research indicates that IDO1 inhibition can be beneficial in treating conditions such as Major Depressive Disorder and certain cancers. The compound's ability to penetrate the blood-brain barrier makes it a promising candidate for addressing central nervous system diseases . The structural modifications in this compound enhance its selectivity and efficacy as an IDO1 inhibitor, potentially leading to novel therapeutic strategies for treating depression and other neurodegenerative diseases.

Pharmaceutical Development

The compound is primarily used for research purposes and is not yet approved for clinical use. However, its high purity (>95%) and specific biological activities make it an attractive candidate for pharmaceutical development . Researchers are focusing on synthesizing derivatives with improved pharmacokinetic properties to enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl (2S)-2-Amino-3-(2-Naphthyl)Propanoate Hydrochloride (CAS: 63024-26-0)

  • Structure : Features a naphthalen-2-yl group instead of 5-chlorothiophen-2-yl.
  • Properties :
    • Higher lipophilicity (logP ~2.8) due to the fused aromatic system, enhancing blood-brain barrier penetration .
    • Reduced solubility in polar solvents compared to the thiophene derivative.
  • Applications : Used in neuropeptide research for its bulkier hydrophobic side chain .

Methyl (2S)-2-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride

  • Structure : Substitutes the thiophene with a fluorophenyl group.
  • Properties :
    • Moderate logP (~2.1) and improved metabolic stability due to fluorine’s electron-withdrawing effect.
    • Enhanced resistance to enzymatic hydrolysis compared to thiophene-containing analogs .
  • Applications : Explored in kinase inhibitor prodrugs .

(S)-Methyl 2-Amino-3-(4-Hydroxyphenyl)Propanoate Hydrochloride

  • Structure : Contains a 4-hydroxyphenyl group.
  • Properties: Lower logP (~1.5) due to the polar hydroxyl group, increasing aqueous solubility. Susceptibility to oxidation at the phenolic site, limiting shelf-life .
  • Applications : Intermediate in tyrosine-based prodrug synthesis .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight logP Aqueous Solubility (mg/mL) Key Functional Group
Target Compound (CAS: 1184297-42-4) C₉H₁₀ClN₂O₃S·HCl 307.62 1.9 12.3 5-Chlorothiophen-2-yl
2-Naphthyl Analog (CAS: 63024-26-0) C₁₄H₁₆ClNO₂ 265.74 2.8 5.8 Naphthalen-2-yl
4-Fluorophenyl Analog C₁₀H₁₁FNO₂·HCl 231.66 2.1 9.6 4-Fluorophenyl
4-Hydroxyphenyl Analog C₁₀H₁₃NO₃·HCl 243.68 1.5 18.4 4-Hydroxyphenyl

Key Observations :

  • The 5-chlorothiophen-2-yl group balances moderate lipophilicity and solubility, ideal for oral bioavailability.
  • Naphthyl and fluorophenyl analogs exhibit higher logP values, favoring CNS-targeted applications but with reduced solubility.
  • Hydroxyphenyl derivatives prioritize solubility but require stabilization against oxidative degradation.

Biological Activity

Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride, with the CAS number 1184298-30-3, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C9H12ClN2O3SC_9H_{12}ClN_2O_3S, with a molecular weight of 299.17 g/mol. The compound is characterized by its solubility in various solvents and is typically stored at room temperature away from moisture to maintain stability .

PropertyValue
Molecular FormulaC9H12ClN2O3S
Molecular Weight299.17 g/mol
SolubilityVaries based on solvent
Storage ConditionsRT, away from moisture

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Its structure suggests potential interactions with various biological targets, particularly in the context of analgesic and anti-inflammatory effects.

The compound's activity may be attributed to its ability to modulate neurotransmitter systems and inflammatory pathways. Preliminary studies suggest that it may influence the cyclooxygenase (COX) pathway, similar to non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis .

Case Studies and Research Findings

  • Analgesic Properties : In a study examining compounds with similar structures, methyl derivatives were shown to reduce pain responses in animal models. The mechanism involved inhibition of pain signaling pathways, suggesting potential use in pain management therapies .
  • Anti-inflammatory Effects : Research on related compounds indicates that they may exhibit anti-inflammatory properties by suppressing pro-inflammatory cytokines and mediators. This could position this compound as a candidate for further development in treating inflammatory conditions .
  • Neurotransmitter Interaction : Studies have indicated that compounds featuring thiophene rings can interact with serotonin and norepinephrine receptors, which are pivotal in mood regulation and pain perception. This interaction could provide insights into the compound's potential as an antidepressant or anxiolytic agent .

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride?

  • Methodological Answer: Structural confirmation requires 1H and 13C NMR spectroscopy to verify proton environments and carbon frameworks, respectively. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. For chiral purity, chiral HPLC with a polysaccharide-based column or polarimetry can validate enantiomeric excess .

Q. What precautions are necessary for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer: Store in a desiccator under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis. Use nitrile gloves, safety goggles, and lab coats during handling. Conduct operations in a fume hood to minimize inhalation risks. Consult SDS for acute toxicity data and spill management protocols .

Q. How does the hydrochloride salt form influence the physicochemical properties of this compound?

  • Methodological Answer: The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and improves crystallinity for easier purification. Compare solubility in solvents like water, DMSO, and methanol via gravimetric analysis. Stability studies (TGA/DSC) can assess thermal decomposition profiles .

Q. What methods are effective in identifying and quantifying synthetic impurities in this compound?

  • Methodological Answer: Reverse-phase HPLC with UV detection (210–254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities. LC-MS identifies byproducts (e.g., unreacted intermediates). Quantify impurities against a calibrated reference standard .

Advanced Research Questions

Q. What reaction optimization strategies improve the yield of the amide coupling step in synthesizing this compound?

  • Methodological Answer: Screen coupling reagents (e.g., HATU vs. EDCI/HOBt ) to minimize racemization. Optimize stoichiometry (1.2–1.5 eq. acylating agent) and reaction time (monitored via TLC). Use microwave-assisted synthesis (50–80°C, 30 min) to accelerate kinetics. Purify via recrystallization from ethanol/water .

Q. How can researchers design experiments to evaluate this compound’s activity against thiophene-sensitive enzymatic targets?

  • Methodological Answer: Perform enzyme inhibition assays (e.g., fluorogenic substrates for proteases) under physiological pH (7.4) and temperature (37°C). Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff). Validate selectivity via a panel of related enzymes .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer: Cross-validate using orthogonal assays (e.g., cell-based vs. cell-free systems). Control for variables like membrane permeability (logP via shake-flask method) and serum protein binding (equilibrium dialysis). Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?

  • Methodological Answer: Synthesize analogs with variations in the 5-chlorothiophene (e.g., bromo or methyl substituents) or ester group (e.g., ethyl or tert-butyl). Test in parallel using dose-response assays (IC50 determination). Corrogate SAR data with molecular docking (AutoDock Vina) to predict binding modes .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer: Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 h. For oxidative stability, expose to 0.1% H2O2 and analyze by LC-MS for peroxide adducts .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer:
    Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify metabolic hotspots. Predict metabolites with MetaSite or ADMET Predictor™ . Validate in vitro using hepatocyte microsomes and LC-MS/MS for metabolite profiling .

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